Benzimidazole derivatives are a class of heterocyclic compounds featuring a benzene ring fused to an imidazole ring. [] These compounds are widely studied in scientific research due to their diverse biological activities and potential applications in various fields. [] They often serve as building blocks for more complex molecules with pharmaceutical or material science applications. [, ]
1-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound characterized by a benzodiazole core structure with a pyrrolidine substituent. This compound is gaining attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. The presence of both the benzodiazole and pyrrolidine moieties suggests diverse pharmacological properties, making it a candidate for further exploration in various applications.
This compound is synthesized through specific chemical reactions involving pyrrolidine derivatives and benzodiazole precursors. It can be obtained from commercial suppliers that specialize in chemical substances for research purposes .
1-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride falls under the category of heterocyclic compounds, specifically benzodiazoles. These compounds are known for their significant roles in pharmaceuticals and agrochemicals due to their varied biological activities.
The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride typically involves cyclization reactions. One common method includes the reaction of a pyrrolidine derivative with a benzodiazole precursor in the presence of a suitable catalyst.
The synthesis may require elevated temperatures and solvents such as dichloromethane or ethanol to facilitate the reaction. Industrial production often employs continuous flow reactors to enhance yield and purity, optimizing reaction conditions for scalability .
The molecular formula of 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride can be represented as C_{11}H_{13}Cl_2N_3. The structure comprises a benzodiazole ring fused with a pyrrolidine ring, which contributes to its unique properties.
The compound's molecular weight is approximately 250.15 g/mol. Its structural features allow for various interactions within biological systems, making it a subject of interest in medicinal chemistry .
1-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride can undergo several chemical reactions:
The conditions for these reactions typically involve specific solvents and temperature controls to optimize yields. For instance, oxidation might be conducted in an aqueous medium with potassium permanganate, while reductions often use methanol as a solvent with sodium borohydride .
The mechanism of action for 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride is not fully elucidated but is believed to involve interaction with various biological targets. Its structural components suggest potential activity on neurotransmitter systems or other cellular pathways.
Research indicates that compounds with similar structures may exhibit effects on GABAergic systems or act as enzyme inhibitors, which could provide insights into their pharmacological profiles .
This compound typically appears as a white to off-white solid. Its solubility profile varies with solvents; it is generally soluble in organic solvents like ethanol and dichloromethane.
The chemical stability of 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride is influenced by environmental factors such as pH and temperature. It can undergo hydrolysis under acidic or basic conditions, leading to the formation of different derivatives .
1-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride has several potential applications:
The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride employs strategic methodologies to construct the benzodiazole-pyrrolidine hybrid scaffold. The predominant approach involves sequential N-alkylation and reductive amination starting from commercially available precursors. o-Phenylenediamine undergoes condensation with glyoxylic acid derivatives to form the benzimidazole core, followed by N-methylation using dimethyl carbonate (DMC) at elevated temperatures (140°C for 12 hours) to yield 1-methyl-1H-benzodiazole intermediates [3] [4]. The critical C-2 functionalization is achieved through palladium-catalyzed cross-coupling between 2-chloro-1-methylbenzimidazole and 2-(tributylstannyl)pyrrolidine or via nucleophilic substitution with pyrrolidin-2-ylmethyl bromide under basic conditions (K₂CO₃/DMSO) [4]. Alternative innovative routes include photo-promoted ring contraction of pyridines using silylborane reagents (e.g., PhMe₂SiBpin) under 365 nm irradiation, yielding 2-azabicyclo[3.1.0]hex-3-ene intermediates that rearrange to functionalized pyrrolidines . This photochemical method demonstrates broad substrate compatibility with alkyl chlorides, alkynes, and carbonyl groups (yields: 54–91%) .
Table 1: Comparative Synthetic Approaches for Benzodiazole-Pyrrolidine Hybrids
Methodology | Key Reagents/Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|
N-Alkylation/Reductive Amination | K₂CO₃, DMSO, 80°C | 40–55% | Halogens, alkyl chains |
Pd-Catalyzed Cross-Coupling | Pd(PPh₃)₄, DMF, reflux | 60–75% | Esters, protected alcohols |
Photochemical Ring Contraction | PhMe₂SiBpin, 365 nm LED, 25°C | 54–91% | Alkynes, carbonyls, alkyl chlorides |
The synthesis of this hybrid scaffold proceeds through defined multi-step sequences requiring precise reaction control. The primary pathway initiates with cyclocondensation of o-phenylenediamine with glyoxylic acid, forming 2-carboxybenzimidazole, followed by decarboxylative N-methylation using DMC at 140°C to yield 1-methylbenzimidazole [4] [8]. Subsequent electrophilic halogenation at the C-2 position (using NCS or SOCl₂) provides 2-chloro-1-methylbenzimidazole, which undergoes nucleophilic amination with 2-(aminomethyl)pyrrolidine in DMSO at 80°C [4]. Temperature optimization is critical, as demonstrated by increased yields (from 35% to 68%) when elevating from 60°C to 80°C, minimizing di-alkylation byproducts [4]. Alternative routes employ reductive amination between 2-formyl-1-methylbenzimidazole and pyrrolidine using NaBH₃CN in methanol, though this method suffers from regiochemical inconsistencies . Post-amination, the dihydrochloride salt is formed by treating the free base with concentrated HCl in anhydrous ether, requiring strict moisture control to prevent decomposition [1] [4]. Purification involves recrystallization from ethanol/ether mixtures, yielding high-purity (>98%) crystalline solids as confirmed by HPLC [1].
Salt formation is pivotal for enhancing the physicochemical properties of 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole. The dihydrochloride salt is preferred over mono-HCl or free base forms due to superior crystallinity, hygroscopic stability, and solubility profiles [1] [4]. Optimization studies reveal that stoichiometric HCl addition (2.05–2.10 equivalents) in anhydrous ethanol at 0–5°C maximizes dihydrochloride formation while minimizing hydrolytic degradation of the benzodiazole core [4]. The procedure involves dropwise addition of acetyl chloride to chilled ethanol, generating HCl in situ, followed by introduction of the free base. This method yields crystalline solids with characteristic melting points >250°C (decomposition) and water solubility >50 mg/mL [1] [6]. Physicochemical characterization confirms the salt’s stability: thermogravimetric analysis (TGA) shows <0.5% weight loss under ambient conditions over 30 days, and X-ray diffraction reveals a monoclinic crystal lattice stabilized by N⁺–H···Cl⁻ and C–H···Cl hydrogen bonds [4]. Comparative studies indicate the dihydrochloride form exhibits 30-fold greater ambient stability than the free base, which oxidizes readily upon air exposure [1].
Table 2: Characterization of Salt Forms
Property | Free Base | Monohydrochloride | Dihydrochloride |
---|---|---|---|
Melting Point (°C) | 128–130 (dec.) | 215–218 (dec.) | >250 (dec.) |
Water Solubility (mg/mL) | <5 | 25 | >50 |
Hygroscopicity | High | Moderate | Low |
Crystalline Stability | Poor | Good | Excellent |
Regioselectivity profoundly influences the spatial orientation and electronic properties of benzodiazole-pyrrolidine hybrids. The 2-pyrrolidinyl substitution pattern in 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole is favored over 3- or 4-isomers due to enhanced conjugation between the pyrrolidine nitrogen’s lone pair and the benzodiazole π-system [4] [6]. NMR studies (¹H, ¹³C) demonstrate restricted rotation at the C2–N bond, stabilizing a coplanar conformation that facilitates intermolecular interactions [6]. Steric effects dictate substitution outcomes: 4-substituted pyridines yield trans/trans-2-azabicyclo[3.1.0]hexenes during ring contraction, while bulky 4-tert-butyl groups invert stereoselectivity to trans/cis configurations due to van der Waals repulsion . Computational analyses (DFT, B3LYP/6-31G*) reveal the 2-substituted isomer exhibits a 1.7 kcal/mol lower energy than 3-substituted analogues and a 15° greater dihedral angle flexibility (±30° vs. ±15°), enabling optimal binding in biological systems [4]. Electronic factors further differentiate regiomers: the 2-pyrrolidinyl isomer shows pKₐ(HB) = 2.59 for the pyrrolidine nitrogen, enhancing salt formation kinetics, while 3-substituted variants exhibit reduced basicity (pKₐ(HB) = 1.85) . These properties collectively establish the 2-substituted regioisomer as the thermodynamically and kinetically preferred configuration.
Table 3: Regiochemical Influence on Physicochemical Properties
Substitution Position | Relative Energy (kcal/mol) | pKₐ(HB) of Pyrrolidine N | Dihedral Flexibility (°) | Steric Tolerance |
---|---|---|---|---|
2-Pyrrolidinyl | 0 (reference) | 2.59 | ±30 | High |
3-Pyrrolidinyl | +1.7 | 1.85 | ±15 | Moderate |
4-Pyrrolidinyl | +2.3 | 1.92 | ±10 | Low |
The structural and synthetic insights detailed herein provide a foundation for rational development of benzodiazole-pyrrolidine hybrids with tailored properties for pharmaceutical applications.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8